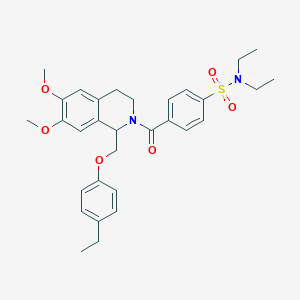

N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

描述

N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is a structurally complex benzenesulfonamide derivative incorporating a tetrahydroisoquinoline core, ethoxyphenoxy, and dimethoxy substituents. The benzenesulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation. The tetrahydroisoquinoline moiety may confer rigidity and influence bioavailability, while the ethoxy/methoxy groups could modulate lipophilicity and metabolic stability.

属性

IUPAC Name |

N,N-diethyl-4-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O6S/c1-6-22-9-13-25(14-10-22)39-21-28-27-20-30(38-5)29(37-4)19-24(27)17-18-33(28)31(34)23-11-15-26(16-12-23)40(35,36)32(7-2)8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRRUGCMGSGMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and heterocyclic derivatives from the literature, focusing on synthesis, spectral properties, and functional group contributions.

Structural Analogues from Sulfonamide Derivatives

A. Hydrazinecarbothioamides and Triazole-Thiones

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (e.g., [4–6] in ) share the benzenesulfonyl backbone but differ in their heterocyclic appendages. Key distinctions include:

- Core Structure: The target compound features a tetrahydroisoquinoline-carbonyl group, whereas analogues in incorporate triazole-thione or hydrazinecarbothioamide rings .

- Substituents: The target’s 4-ethylphenoxy and 6,7-dimethoxy groups contrast with halogen (Cl, Br) and difluorophenyl substituents in ’s compounds.

- Synthesis: Similar intermediates (e.g., benzoic acid hydrazides) are used, but the target’s synthesis likely requires Friedel-Crafts alkylation or peptide coupling for the tetrahydroisoquinoline fragment, whereas ’s compounds rely on cyclocondensation of hydrazides with isothiocyanates .

B. Methoxyphenyl Benzenesulfonamides The simpler N-(4-Methoxyphenyl)benzenesulfonamide () lacks the tetrahydroisoquinoline and ethoxy groups but shares the sulfonamide linkage. This compound crystallizes in a monoclinic system, with hydrogen bonding between sulfonyl oxygen and methoxy groups influencing its solid-state packing . The target’s additional substituents likely enhance steric bulk and reduce crystallinity compared to ’s derivative.

Spectral and Functional Group Analysis

A comparative analysis of key spectral features is summarized below:

- IR Spectroscopy : The target’s carbonyl (C=O) and sulfonyl (S=O) stretches align with typical benzenesulfonamide derivatives. However, its lack of C=S or thiol groups distinguishes it from ’s triazole-thiones .

- 1H-NMR : The ethoxy and dimethoxy groups in the target would produce distinct singlets or triplets (e.g., OCH2CH3 at δ ~1.2–1.4), contrasting with ’s difluorophenyl or halogen-substituted aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。